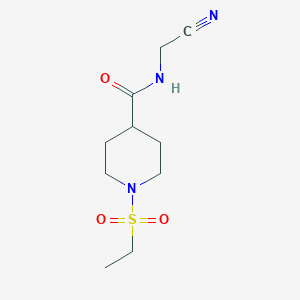
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications .
Synthesis Analysis
The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of 4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be determined using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
Benzamide derivatives, including those with a benzothiazol moiety, have been studied for their antioxidant and antibacterial properties . These compounds have shown effectiveness in scavenging free radicals and chelating metals, which can be beneficial in preventing oxidative stress-related diseases. Additionally, they exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents.
Pharmaceutical Drug Development
The benzothiazol structure is a common feature in many pharmaceutical drugs due to its biological activities. Compounds with this structure have been associated with a range of therapeutic applications, including antifungal , antiprotozoal , anticancer , anticonvulsant , antihypertensive , antidiabetic , and anti-inflammatory activities . This makes the benzamide derivative a valuable scaffold in drug discovery and design.
Material Science
In material science, benzothiazol derivatives are used in the synthesis of organic compounds with specific properties. These compounds can be utilized in creating new materials with potential applications in electronics, photonics, and as sensors due to their stability and conductive properties .
Biotechnology
In biotechnological research, benzothiazol derivatives are explored for their role in enzyme inhibition, which is crucial for understanding metabolic pathways and developing treatments for various diseases. They are also investigated for their potential use in biocatalysis, which can lead to more efficient and environmentally friendly chemical processes .
Agriculture
Benzothiazol compounds have been studied for their larvicidal and adulticidal activities against pests like Aedes aegypti, which can have significant implications for pest control in agriculture . Their potential use as biopesticides could offer a safer alternative to traditional chemical pesticides.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. Benzothiazol derivatives are often included in QSAR studies to establish correlations between their structure and biological effects, which aids in the rational design of new compounds with desired activities .
Propriétés
IUPAC Name |
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-17-8-5-9-18-19(17)23-22(28-18)24-21(26)16-12-10-15(11-13-16)20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGWZYORHVGCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

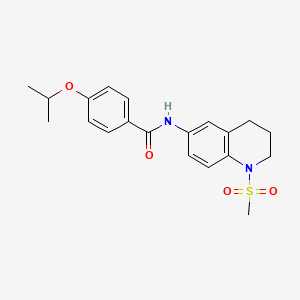
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2950138.png)

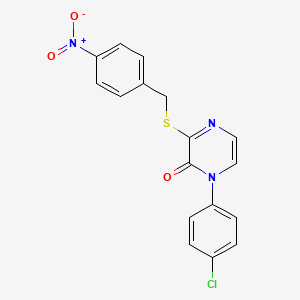
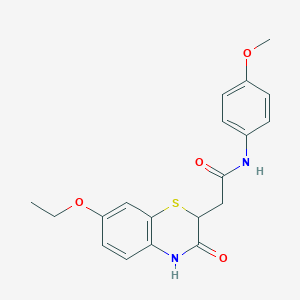

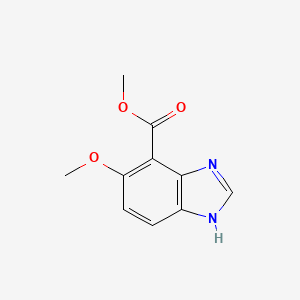
![7-ethyl-3,4,9-trimethyl-1-[(4-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2950145.png)
![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)
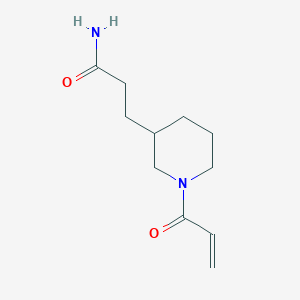

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2950152.png)
